
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, an ethyl group, and a cyclohexylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine typically involves the reaction of 2-chloroethylamine with cyclohexylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted ethanamines.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, depending on the specific context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: A simpler compound with similar reactivity but lacking the cyclohexylmethyl group.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the chlorine atoms.
N-(2-chloroethyl)-N-methylamine: Similar structure but with a methyl group instead of the cyclohexylmethyl group.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclohexylmethyl group distinguishes it from other related compounds and contributes to its versatility in various applications.
Properties
CAS No. |
92244-83-2 |
|---|---|
Molecular Formula |
C11H21Cl2N |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(cyclohexylmethyl)ethanamine |
InChI |
InChI=1S/C11H21Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h11H,1-10H2 |
InChI Key |
LLQFVVYAHHDELP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


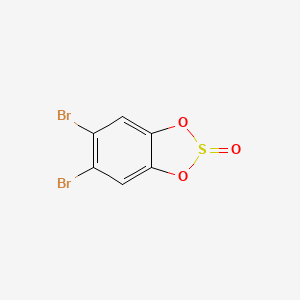
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
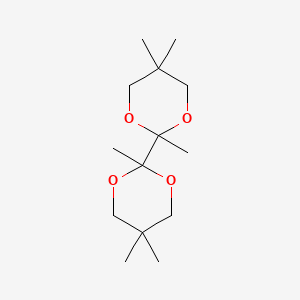
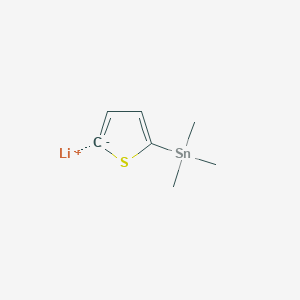
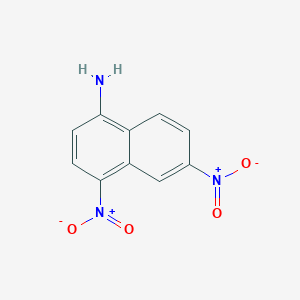
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)

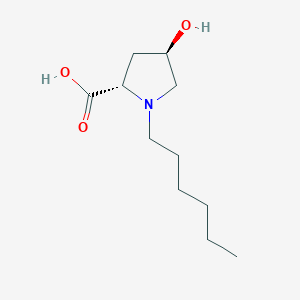
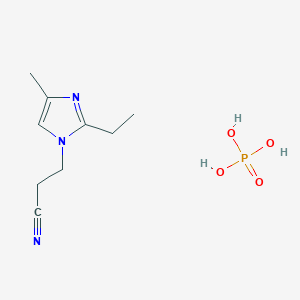
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
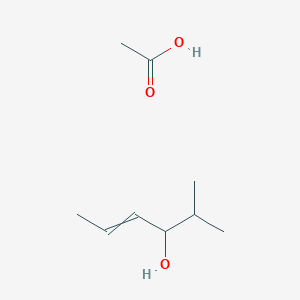
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
